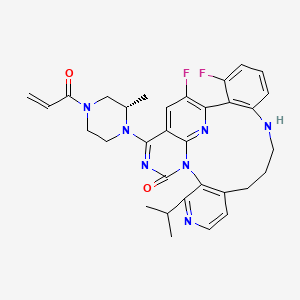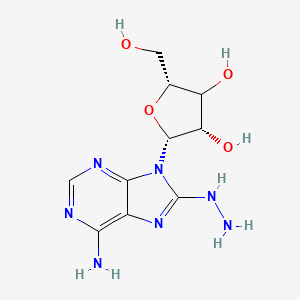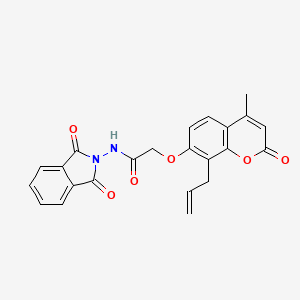![molecular formula C13H20N6O4 B12398440 (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, including the formation of the purine base and the subsequent attachment of the sugar moiety. Common synthetic routes may include:
Formation of the Purine Base: This step involves the synthesis of the purine ring system, often starting from simpler precursors like formamide and glycine.
Attachment of the Sugar Moiety: The sugar component, in this case, a methoxyoxolan, is attached to the purine base through glycosylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used to study nucleic acid interactions and enzyme mechanisms.
Medicine
In medicine, nucleoside analogs like this compound are often used as antiviral or anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry
In the industry, such compounds can be used in the production of pharmaceuticals and as research tools in drug development.
作用机制
The mechanism of action of (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.
相似化合物的比较
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol apart is its specific structure, which may confer unique properties in terms of stability, bioavailability, and efficacy.
属性
分子式 |
C13H20N6O4 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H20N6O4/c1-18(2)10-7-11(17-13(14)16-10)19(5-15-7)12-9(22-3)8(21)6(4-20)23-12/h5-6,8-9,12,20-21H,4H2,1-3H3,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1 |
InChI 键 |
OXGQUZBFHLBMGI-HRLNAYTHSA-N |
手性 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC)N |
规范 SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)




